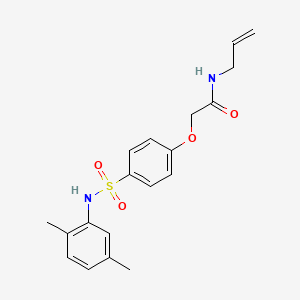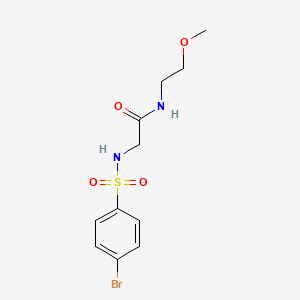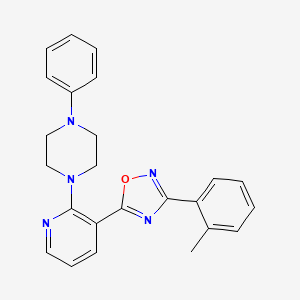
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of tetrahydroquinolines, which have been found to possess various pharmacological properties.
Wirkmechanismus
The mechanism of action of 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of this enzyme leads to the accumulation of DNA damage and eventual cell death. In the case of Alzheimer's disease, 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain, which is essential for cognitive function.
Biochemical and Physiological Effects:
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to cell death. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which are essential for metastasis. In the case of Alzheimer's disease, 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to improve cognitive function by increasing the levels of acetylcholine in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide in lab experiments is its high potency against various cancer cell lines. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, making it a potential candidate for drug development. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One of the directions is to investigate its potential applications in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its synthesis method to improve its solubility and potency. Finally, future studies should focus on the development of analogs of 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves the reaction of 4-fluorobenzoyl chloride with 3-fluoroaniline to obtain 1-(4-fluorobenzoyl)-3-fluoroaniline. The obtained product is then reacted with cyclohexanone in the presence of a base to form 1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. This synthesis method has been optimized to produce high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential applications in drug development. It has been found to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has shown promising results in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain.
Eigenschaften
IUPAC Name |
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-18-9-6-15(7-10-18)23(29)27-12-2-3-16-13-17(8-11-21(16)27)22(28)26-20-5-1-4-19(25)14-20/h1,4-11,13-14H,2-3,12H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQDCSRWTOGLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)F)N(C1)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzoyl)-N-(3-fluorophenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-fluoro-N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7694698.png)
![5-[(4-bromo-2-fluorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7694700.png)







